molecular formula C57H80N12O9 B1617424 Acrip CAS No. 98105-34-1

Acrip

Cat. No.: B1617424
CAS No.: 98105-34-1
M. Wt: 1077.3 g/mol
InChI Key: RJAVXZVSWBQSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Acetylcytidine (ac4C) is a conserved RNA modification found in eukaryotic mRNA, tRNA, and rRNA. It plays critical roles in RNA stability, translation efficiency, and gene expression regulation . The acetyltransferase NAT10 catalyzes ac4C deposition, primarily targeting coding sequences (CDS) and 5′ untranslated regions (5′UTR) of mRNA . Dysregulation of ac4C is implicated in cancers, such as colorectal cancer, breast cancer, and melanoma, where it promotes chemoresistance by modifying drug-efflux transporters like MDR1 and BCRP .

Acetylated RNA immunoprecipitation sequencing (acRIP-seq) is the primary method for detecting ac4C modifications. This technique involves immunoprecipitating RNA fragments using anti-ac4C antibodies, followed by high-throughput sequencing and bioinformatics analysis . The process is analogous to m6A detection via MeRIP-seq but replaces the m6A antibody with an ac4C-specific antibody .

Properties

CAS No.

98105-34-1

Molecular Formula

C57H80N12O9

Molecular Weight

1077.3 g/mol

IUPAC Name

N-[1-[[1-[[5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H80N12O9/c1-35(2)25-43(53(74)66-42(52(58)73)28-38-17-10-6-11-18-38)63-51(72)32-48(70)41(27-37-15-8-5-9-16-37)65-55(76)45(31-49-60-22-23-61-49)67-54(75)44(29-39-19-12-7-13-20-39)68-56(77)47-21-14-24-69(47)57(78)46(30-40-33-59-34-62-40)64-50(71)26-36(3)4/h6-7,10-13,17-20,22-23,33-37,41-48,70H,5,8-9,14-16,21,24-32H2,1-4H3,(H2,58,73)(H,59,62)(H,60,61)(H,63,72)(H,64,71)(H,65,76)(H,66,74)(H,67,75)(H,68,77)

InChI Key

RJAVXZVSWBQSPN-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=NC=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)NC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=NC=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)NC(=O)CC(C)C)O

Synonyms

ACHPA-renin inhibitory peptide
ACRIP
Iva-His-Pro-Phe-His-ACHPA-Leu-PheNH2
Nalpha-isovaleryl-histidyl-prolyl-phenylalanyl-histidyl-ACHPA-leucyl-phenylalaninamide
renin inhibitory peptide, 4-amino-5-cyclohexyl-3-hydroxypentanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison of ac4C with Similar RNA Modifications

Table 1: Key Features of ac4C vs. Other RNA Modifications

Feature ac4C (N4-acetylcytidine) m6A (N6-methyladenosine) Ψ (Pseudouridine)
Modification Type Acetylation Methylation Isomerization
Enzyme (Writer) NAT10 METTL3/METTL14 complex Dyskerin/PUS enzymes
Genomic Distribution Enriched in CDS and 5′UTR 3′UTR, near stop codons rRNA, snRNA, mRNA
Functional Role Enhances mRNA stability and translation efficiency Regulates splicing, stability, and translation Stabilizes RNA structure
Detection Method acRIP-seq MeRIP-seq Ψ-seq/CeU-seq
Disease Association Colorectal cancer, breast cancer, melanoma Leukemia, glioblastoma Dyskeratosis congenita

Table 2: Comparative Efficacy of this compound-seq vs. Other RIP-Based Methods

Parameter This compound-seq MeRIP-seq (m6A) CLIP-seq (Protein-RNA)
Target ac4C m6A RNA-binding proteins
Antibody Specificity Anti-ac4C Anti-m6A Anti-protein (e.g., Ago2)
Resolution ~100-nt peaks ~200-nt peaks Single-nucleotide
Key Applications Study ac4C in cancer, drug resistance m6A in development, cancer miRNA-mRNA interactions
Limitations Requires high-quality antibodies; lower resolution than direct sequencing Cross-reactivity with m6Am Protein-dependent

Research Findings and Functional Insights

  • Role in Cancer: In breast cancer, NAT10-mediated ac4C modification stabilizes MDR1 and BCRP mRNA, enhancing chemoresistance . Knockdown of NAT10 reduces ac4C levels and sensitizes cells to chemotherapy (Cohen’s d = 7.27 for efficacy) . In melanoma, ac4C in DDX41 and ZNF746 mRNA correlates with poor prognosis and drug resistance .
  • Functional Overlap with m6A: Both ac4C and m6A regulate mRNA stability and translation but differ in genomic localization and enzymatic machinery. While m6A is dynamically regulated by "writers" (METTL3) and "erasers" (FTO), ac4C is exclusively deposited by NAT10 .
  • Cross-Technological Validation: this compound-seq data show strong reproducibility (Pearson’s r² > 0.90 between biological replicates) and overlap with ribosome profiling (Ribo-seq), confirming ac4C’s role in translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.